Methyl 2-{[4-(aminomethyl)phenyl]methanesulfonyl}acetate
CAS No.:
Cat. No.: VC17524850
Molecular Formula: C11H15NO4S
Molecular Weight: 257.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15NO4S |
|---|---|
| Molecular Weight | 257.31 g/mol |
| IUPAC Name | methyl 2-[[4-(aminomethyl)phenyl]methylsulfonyl]acetate |
| Standard InChI | InChI=1S/C11H15NO4S/c1-16-11(13)8-17(14,15)7-10-4-2-9(6-12)3-5-10/h2-5H,6-8,12H2,1H3 |
| Standard InChI Key | HYINPNLXXBSLAF-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CS(=O)(=O)CC1=CC=C(C=C1)CN |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s molecular formula is C₁₁H₁₅NO₄S, with a molecular weight of 257.31 g/mol. Its IUPAC name, methyl 2-[[4-(aminomethyl)phenyl]methylsulfonyl]acetate, reflects a structure comprising:
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A methyl acetate group at position 2 of the sulfonyl-acetate backbone.
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A 4-(aminomethyl)phenyl substituent linked via a methylsulfonyl bridge.
Key spectral data from nuclear magnetic resonance (NMR) spectroscopy includes:
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¹H-NMR (CDCl₃, δ ppm): 7.91 (d, 2H, aromatic), 7.50 (d, 2H, aromatic), 3.74 (s, 2H, CH₂SO₂), 3.73 (s, 3H, OCH₃), 3.05 (s, 3H, SO₂CH₃) .
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Infrared (IR) signatures: Expected peaks for sulfonyl (S=O, ~1350–1160 cm⁻¹) and ester (C=O, ~1740 cm⁻¹) groups.
Physicochemical Data
The aminomethyl group enhances water solubility compared to non-polar analogs, while the sulfonyl moiety contributes to electrophilic reactivity, enabling nucleophilic substitution or cross-coupling reactions .
Applications in Pharmaceutical Research
Case Study: Kinase Inhibitor Development
In a patented route (US2008/139562), methyl 4-(methanesulfonyl)phenyl acetate derivatives were intermediates in tyrosine kinase inhibitors, critical for oncology therapeutics . The aminomethyl group allows further functionalization via amide bond formation or Schiff base synthesis.
| Hazard Statement | Risk Mitigation |
|---|---|
| H315 (Skin irritation) | Use nitrile gloves; avoid direct contact. |
| H319 (Eye irritation) | Employ safety goggles. |
| H335 (Respiratory irritation) | Use fume hoods or respirators. |
Related Compounds and Analogues
Structural Derivatives
| Compound Name | CAS Number | Key Difference |
|---|---|---|
| Methyl 2-(4-(methylsulfonyl)phenyl)acetate | 300355-18-4 | Lacks aminomethyl group |
| Methyl 2-[(4-aminophenyl)methylsulfonyl]acetate | 7402-50-8 | Amino vs. aminomethyl |
Comparative Reactivity
The aminomethyl group in the subject compound enhances nucleophilicity compared to its aniline analog (7402-50-8), enabling reactions with carbonyl electrophiles (e.g., ketones, aldehydes) .
Future Directions and Research Gaps
Unresolved Challenges
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Crystallography: Single-crystal X-ray data remain unpublished, limiting conformational analysis.
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Toxicology: In vivo safety profiles are undocumented, necessitating preclinical studies.
Opportunities in Materials Science
Potential applications in sulfonated polymer synthesis could exploit its dual functionality for ion-exchange membranes or proton-conductive materials.
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